Iridium(3+);acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

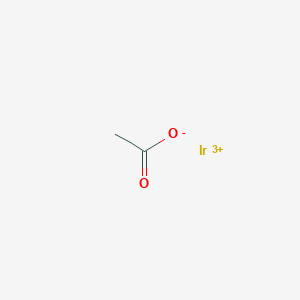

Molecular Formula |

C2H3IrO2+2 |

|---|---|

Molecular Weight |

251.26 g/mol |

IUPAC Name |

iridium(3+);acetate |

InChI |

InChI=1S/C2H4O2.Ir/c1-2(3)4;/h1H3,(H,3,4);/q;+3/p-1 |

InChI Key |

JHZNUQUJVZNAST-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].[Ir+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Iridium(III) Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the trinuclear oxo-centered iridium(III) acetate (B1210297) complex, formally known as 1,2,3-triaqua-1,2:1,2:1,3:1,3:2,3:2,3-hexa-μ-acetato-(O,O')-μ3-oxo-triangulo-triiridium(III) acetate, with the general formula [Ir₃O(OAc)₆(H₂O)₃]OAc. This compound serves as a valuable precursor in the synthesis of homogeneous and supported iridium catalysts.[1]

Physicochemical Properties

Iridium(III) acetate is typically a teal or green solid, slightly soluble in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol.[2][3] It is known for its stability under appropriate storage conditions, which necessitate protection from light and an inert atmosphere, such as nitrogen.[2][3]

| Property | Value | Reference(s) |

| Chemical Formula | [Ir₃O(OAc)₆(H₂O)₃]OAc (often represented as C₁₄H₂₇Ir₃O₂₀) | [1][4] |

| Molecular Weight | ~1060.02 g/mol | [4] |

| Appearance | Teal solid; Green powder | [2][4] |

| CAS Number | 52705-52-9 | [1][3] |

| Solubility | Slightly soluble in DMSO and methanol | [2][5] |

| Storage | Store at -20°C under an inert atmosphere, protected from light | [5] |

Synthesis of Iridium(III) Acetate

The synthesis of the trinuclear oxo-iridium(III) acetate core was pioneered by Uemura, Spencer, and Wilkinson.[5] The following protocol is adapted from their synthesis of related pyridine (B92270) and picoline adducts and is a general method for preparing the basic iridium(III) acetate complex. The aqua complex is understood to be the precursor to these adducts.

Experimental Protocol

Materials:

-

Hydrated Iridium(III) chloride (IrCl₃·xH₂O)

-

Glacial acetic acid

-

Sodium acetate

-

Deionized water

Procedure:

-

A mixture of hydrated iridium(III) chloride, sodium acetate, and a 1:1 (v/v) solution of glacial acetic acid and ethanol is heated under reflux.

-

The reaction mixture is refluxed for a duration sufficient to ensure the formation of the trinuclear iridium acetate complex. The color of the solution will typically change, indicating complex formation.

-

After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude product.

-

The crude iridium(III) acetate is then purified by recrystallization. The choice of solvent for recrystallization may vary but can include polar organic solvents in which the complex has limited solubility at room temperature.

-

The purified solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

This procedure yields the aqua complex [Ir₃O(OAc)₆(H₂O)₃]OAc. For the synthesis of adducts with other ligands, such as pyridine, the desired ligand is added to the reaction mixture after the initial formation of the aqua complex, followed by further refluxing.[5]

Structural Characterization

The core of iridium(III) acetate consists of a planar Ir₃O unit, where three iridium atoms form a triangle around a central oxygen atom.[5] Each pair of iridium atoms is bridged by two acetate ligands. The coordination sphere of each iridium atom is completed by a terminal water molecule, resulting in a six-coordinate geometry for each metal center. This structure is analogous to the well-characterized trinuclear oxo-acetates of other transition metals like iron(III).[6]

Spectroscopic and Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of iridium(III) acetate.

Infrared (IR) Spectroscopy

IR spectroscopy is a key tool for identifying the coordination mode of the acetate ligands. The positions of the asymmetric (νₐₛ(OCO)) and symmetric (νₛ(OCO)) carboxylate stretching vibrations are diagnostic. For the related pyridine adduct, these bands are observed around 1612 cm⁻¹ and 1426 cm⁻¹, respectively.[3] The presence of coordinated water is indicated by a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |

| νₐₛ(OCO) of acetate | ~1612 | [3] |

| νₛ(OCO) of acetate | ~1426 | [3] |

| ν(O-H) of coordinated H₂O | 3200 - 3600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of the paramagnetic Ir(III) centers, obtaining high-resolution NMR spectra can be challenging. However, ¹H NMR can be used to confirm the presence of acetate protons, which typically appear as a singlet. The chemical shift will be influenced by the paramagnetic nature of the complex. For analogous paramagnetic trinuclear iron(III) acetate complexes, the acetate methyl proton signal is significantly shifted and broadened.[7]

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the trinuclear iridium cation. The mass spectrum would be expected to show a peak corresponding to the [Ir₃O(OAc)₆(H₂O)₃]⁺ ion, as well as fragments corresponding to the loss of water and acetate ligands.

Elemental Analysis

Elemental analysis for carbon and hydrogen is used to confirm the empirical formula of the synthesized complex.

| Analysis Type | Expected Values for C₁₄H₂₇Ir₃O₂₀ |

| Carbon (%) | ~15.86 |

| Hydrogen (%) | ~2.57 |

Applications

Iridium(III) acetate is primarily used as a precursor for the synthesis of various homogeneous and supported iridium catalysts.[1] These catalysts are employed in a range of organic transformations. The trinuclear complex, referred to as "Wilkinson's iridium acetate trimer," has also been investigated for its catalytic activity in water oxidation.[8][9]

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of trinuclear oxo-centered iridium(III) acetate. The synthesis, based on the foundational work of Wilkinson and colleagues, is a reproducible method for obtaining this important iridium precursor. A combination of spectroscopic and analytical techniques is essential for confirming the structure and purity of the complex. Its utility as a catalyst precursor underscores its significance in both academic research and industrial applications.

References

- 1. Ir 112 iridium acetate solution | Johnson Matthey [matthey.com]

- 2. datapdf.com [datapdf.com]

- 3. nbinno.com [nbinno.com]

- 4. fedoa.unina.it [fedoa.unina.it]

- 5. µ3-Oxotrimetal acetato-complexes of chromium, manganese, iron, cobalt, rhodium, and iridium - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Iron(III) acetate - Wikipedia [en.wikipedia.org]

- 7. The synthesis, characterisation and application of iron(iii)–acetate complexes for cyclic carbonate formation and the polymerisation of lactide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Wilkinson's iridium acetate trimer as a water-oxidation catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Wilkinson's iridium acetate trimer as a water-oxidation catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Formula of Iridium(III) Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium(III) acetate (B1210297), a compound of significant interest in catalysis and materials science, is not a simple mononuclear species as its name might suggest. Instead, it exists as a stable, trinuclear, oxo-centered cluster. This technical guide provides a comprehensive overview of its molecular structure, formula, and key experimental data, intended for professionals in research and development.

Molecular Formula and Structure

The correct molecular formula for what is commonly referred to as iridium(III) acetate is [Ir₃O(OOCCH₃)₆(H₂O)₃]OOCCH₃ . Its systematic name is hexa(acetato)-μ₃-oxo-tris(aquo)triiridium(III) acetate. The compound has a CAS Number of 52705-52-9.

The core of the molecule consists of a planar triangle of three iridium(III) ions, which are bridged by a central oxygen atom (a μ₃-oxo ligand). Each pair of iridium atoms is further bridged by two acetate ligands. The coordination sphere of each iridium atom is completed by a terminal water molecule, resulting in a distorted octahedral geometry around each metal center. The entire trinuclear cation, [Ir₃O(OOCCH₃)₆(H₂O)₃]⁺, is associated with a single acetate anion.

Key Structural Features:

-

Trinuclear Core: Three iridium(III) centers arranged in an equilateral triangle.

-

μ₃-Oxo Bridge: A central oxygen atom bridging all three iridium ions.

-

Acetate Bridging: Six acetate ligands bridging the edges of the iridium triangle.

-

Terminal Ligands: Three water molecules, one coordinated to each iridium atom.

-

Counter-ion: One acetate anion balancing the charge of the cationic cluster.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for iridium(III) acetate is presented below. This data is essential for the characterization and quality control of the compound.

| Property | Value |

| Molecular Formula | C₁₄H₂₇Ir₃O₁₈ |

| Molecular Weight | 1060.01 g/mol |

| Appearance | Dark blue or green to brown or black powder |

| Solubility | Slightly soluble in DMSO and methanol |

| ¹H NMR | Data not available in searched literature |

| ¹³C NMR | Data not available in searched literature |

| FT-IR (cm⁻¹) | Specific peak assignments for the trinuclear iridium complex are not detailed in the searched literature. General features for similar metal acetates include strong absorptions for ν(C=O) and ν(C-O) of the acetate ligands. |

| Mass Spectrometry (LC-MS) | A peak at 1125 m/z has been reported, potentially due to trace carbonate adducts.[4] |

| Elemental Analysis | Calculated: C, 15.76%; H, 3.21%. Found: C, 15.92%; H, 3.17%[4] |

Experimental Protocols

The synthesis of trinuclear iridium(III) acetate is typically based on the method originally developed by Wilkinson. The following protocol is a detailed representation of this synthesis.

Synthesis of [Ir₃O(OOCCH₃)₆(H₂O)₃]OOCCH₃

Materials:

-

Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)

-

Silver acetate (AgOOCCH₃)

-

Glacial acetic acid (CH₃COOH)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine iridium(III) chloride hydrate (e.g., 960 mg) and silver acetate (e.g., 1.82 g) in glacial acetic acid (e.g., 35 mL).[4]

-

Reflux: Heat the mixture to reflux and maintain for 3 hours under an air atmosphere. The color of the solution should change, and a precipitate of silver chloride will form.[4]

-

Basification and Filtration: After cooling to room temperature, carefully basify the solution with a saturated aqueous solution of sodium bicarbonate. This will neutralize the excess acetic acid. Filter the resulting mixture to remove the silver chloride precipitate and any other insoluble materials.[4]

-

Solvent Removal: Concentrate the aqueous filtrate by rotary evaporation to remove the water.

-

Extraction: Extract the resulting solid residue with a mixture of ethanol and methanol. This will dissolve the iridium acetate complex, leaving behind inorganic salts.[4]

-

Isolation of Product: Filter the ethanolic/methanolic solution and evaporate the solvent from the filtrate using a rotary evaporator. The final product, a dull green solid of [Ir₃O(OOCCH₃)₆(H₂O)₃]OOCCH₃, is obtained. Dry the solid under vacuum.[4]

Characterization: The purity of the synthesized complex can be confirmed by elemental analysis and high-resolution mass spectrometry.

Molecular Structure and Synthesis Workflow Visualization

The following diagrams illustrate the molecular structure of the trinuclear iridium(III) acetate cation and a simplified workflow for its synthesis.

Caption: Core structure of the [Ir₃O(OOCCH₃)₆(H₂O)₃]⁺ cation.

Caption: Simplified workflow for the synthesis of trinuclear iridium(III) acetate.

References

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Oxo-centred trinuclear acetate complexes containing mixed-metal clusters. Crystal structure of a chromium(III)iron(III)nickel(II) complex and magnetic properties of a dichromium(III)magnesium(II) complex [ ] ‡ - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

In-Depth Technical Guide to Iridium(III) Acetate (CAS Number: 52705-52-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium(III) acetate (B1210297), identified by the CAS number 52705-52-9, is an organometallic compound of significant interest in various fields of chemical research and development. It is recognized for its notable catalytic activity, particularly in the realms of organic synthesis and sustainable energy applications. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and catalytic pathways associated with Iridium(III) acetate, tailored for professionals in research and drug development.

Chemical and Physical Properties

Iridium(III) acetate is a coordination complex featuring iridium in the +3 oxidation state. The acetate ligands coordinate to the central iridium atom, forming a stable compound. Its physical appearance is typically a dark blue, green, or brown to black powder.[1] It exhibits slight solubility in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).[1] Proper storage of Iridium(III) acetate requires protection from light and storage under a nitrogen atmosphere to maintain its stability.[1]

Data Presentation: Physicochemical Properties

| Property | Value | References |

| CAS Number | 52705-52-9 | [1][2] |

| Molecular Formula | Ir(C₂H₃O₂)₃ | [2] |

| Molecular Weight | 369.35 g/mol | [2] |

| Appearance | Dark blue, green, or brown to black powder | [1][2] |

| Solubility | Slightly soluble in DMSO and methanol | [1] |

| Storage | Protect from light, store under nitrogen | [1] |

Experimental Protocols

Synthesis of Iridium(III) Acetate

A general method for the synthesis of Iridium(III) acetate involves the reaction of an iridium salt, such as iridium(III) chloride, with an acetate source in a suitable solvent. A patented method describes a process for preparing iridium acetate with a low halide content. This involves reacting an iridium compound with an alkaline compound in a protic solvent in the presence of oxalic acid or formic acid (or their salts) to obtain an iridium-containing precipitate. This precipitate is then reacted with acetic acid and/or acetic anhydride (B1165640) to yield an iridium acetate solution.[3]

Detailed Experimental Protocol for a related Iridium(III) complex synthesis (Illustrative Example):

The synthesis of iridium(III) complexes often involves the reaction of a suitable iridium precursor with the desired ligands. For instance, the synthesis of tris(2-phenylpyridinato)iridium(III) [Ir(ppy)₃], a related cyclometalated iridium(III) complex, can be achieved by reacting iridium(III) chloride with 2-phenylpyridine (B120327).

Materials:

-

Iridium(III) chloride hydrate (B1144303)

-

2-Phenylpyridine

-

Solvent (e.g., 2-ethoxyethanol (B86334) or glycerol)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

A mixture of iridium(III) chloride hydrate and an excess of 2-phenylpyridine is prepared in a suitable high-boiling solvent.

-

The reaction mixture is heated to a high temperature (typically > 200 °C) under an inert atmosphere for several hours to facilitate the cyclometalation reaction.

-

Upon cooling, the product precipitates from the solution.

-

The precipitate is collected by filtration, washed with a suitable solvent (e.g., methanol or ethanol) to remove unreacted starting materials, and then dried under vacuum.

Note: This is a generalized procedure for a related compound. The specific synthesis of Iridium(III) acetate may vary, and it is crucial to consult detailed literature for precise experimental conditions.

Characterization of Iridium(III) Complexes

The characterization of Iridium(III) complexes, including Iridium(III) acetate, typically involves a combination of spectroscopic techniques to confirm the structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the organic ligands and their coordination to the iridium center.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic vibrational frequencies of the acetate ligands and to confirm their coordination to the iridium atom.

-

Mass Spectrometry (MS): Mass spectrometry helps in determining the molecular weight of the complex and confirming its elemental composition.

Catalytic Applications and Signaling Pathways

Iridium(III) acetate is a versatile catalyst precursor for a variety of organic transformations. Its catalytic activity stems from the ability of the iridium center to cycle between different oxidation states, facilitating key reaction steps such as oxidative addition and reductive elimination.

Water Oxidation

A significant area of research involving Iridium(III) acetate is its application as a catalyst in water oxidation, a crucial step in artificial photosynthesis and the production of hydrogen fuel.[4] Iridium-based catalysts are among the most active for the oxygen evolution reaction (OER).[5] The catalytic cycle for water oxidation by a molecular iridium catalyst generally involves the formation of high-valent iridium-oxo species.

References

An In-depth Technical Guide to the Solubility and Stability of Iridium(III) Acetate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium(III) acetate (B1210297) is a significant organometallic compound, primarily utilized as a precursor for synthesizing highly effective catalysts and advanced materials. Its utility in fields ranging from organic synthesis to sustainable energy is largely dictated by its fundamental physicochemical properties, namely its solubility in various media and its stability under different conditions. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of Iridium(III) acetate. It includes a summary of its properties, qualitative and quantitative data on its solubility and stability, detailed experimental protocols for characterization, and visualizations of its application in catalytic processes. This document is intended to serve as a critical resource for professionals in research, chemical synthesis, and drug development, enabling more effective use of this versatile iridium compound.

Physicochemical Properties of Iridium(III) Acetate

Iridium(III) acetate is not a simple monomeric salt. It is often found as a complex trinuclear, oxo-bridged cluster. The most commonly referenced form is Hexa(acetato)μ3-oxo-tris(aquo)triiridium acetate.[1][2] This complex structure influences its reactivity and physical properties. Below is a summary of its key identifiers and characteristics.

| Property | Description | Reference(s) |

| Chemical Name | Iridium(III) acetate; Hexa(acetato)μ3-oxo-tris(aquo)triiridium acetate | [1][2][3] |

| CAS Number | 52705-52-9 | [1][3][4] |

| Molecular Formula | C₁₄H₂₄Ir₃O₁₈ (for the complex) | [3][4] |

| Molecular Weight | ~1056.98 g/mol (for the complex) | [3][4] |

| Appearance | Teal, dark blue, or green to brown/black solid/powder | [4][5] |

Solubility Profile

The solubility of Iridium(III) acetate is a critical parameter for its application in homogeneous catalysis and synthesis. Reports on its solubility vary, likely due to the complex nature of the compound and potential differences in purity or hydration state. While some sources describe it as a "well-soluble salt," others provide more specific, albeit qualitative, data.[6]

Summary of Solubility:

-

Organic Solvents: It exhibits slight solubility in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and polar protic solvents like methanol.[3][4]

-

Water: There are conflicting reports regarding its solubility in water. Some sources describe it as moderately water-soluble, while others state it is insoluble.[7][8] This discrepancy may stem from different forms of the compound being tested. A solution of iridium acetate in a mixture of acetic acid and water is also commercially available, indicating solubility in acidic aqueous media.[9]

The following table summarizes the available qualitative solubility data.

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3][4] |

| Methanol | Slightly Soluble | [3][4] |

| Water | Insoluble to Moderately Soluble (Conflicting Reports) | [7][8] |

| Acetic Acid / Water Mixture | Soluble | [9] |

Stability Profile

The stability of Iridium(III) acetate is a key consideration for its storage, handling, and use in chemical reactions. It is sensitive to several environmental factors and exhibits thermal decomposition at elevated temperatures.

Key Stability Factors:

-

Thermal Stability: Iridium(III) acetate decomposes upon heating to form iridium oxide.[7][8] The precise decomposition temperature is not consistently reported, with one source indicating a melting point of >100 °C.[7]

-

Atmospheric and Light Sensitivity: The compound requires storage under an inert atmosphere (nitrogen) and protection from light to maintain its integrity.[1][3][4] Recommended storage temperatures are typically refrigerated (2-8°C).[3] However, in an acetic acid/water solution, it is noted to be air stable.[9]

-

Chemical Stability: It is a robust precursor for many catalytic reactions. However, its stability can be compromised by strong oxidizing agents. For instance, in studies of water-oxidation catalysis, it rapidly decomposes when using Cerium(IV) as the primary oxidant.[8]

| Parameter | Description | Reference(s) |

| Storage Conditions | Store at 2-8°C under nitrogen, protected from light. | [1][3][4] |

| Thermal Decomposition | Decomposes to Iridium Oxide upon heating. | [7][8] |

| Melting Point | >100 °C | [7] |

| Incompatibilities | Strong oxidizing agents (e.g., Ce(IV)). | [8] |

| Hazardous Decomposition | No data available on specific hazardous decomposition products. | [10] |

Experimental Protocols

Standardized protocols are essential for obtaining reproducible data on the solubility and stability of Iridium(III) acetate. The following sections detail methodologies adapted from standard practices for organometallic compounds.

Protocol for Determination of Maximum Solubility

This protocol is based on methods used for determining the solubility of organometallic photocatalysts and can be adapted for Iridium(III) acetate.[11]

Objective: To determine the maximum concentration (solubility) of Iridium(III) acetate in a given solvent.

Materials:

-

Iridium(III) acetate

-

Solvent of interest (e.g., DMSO, Methanol, Water)

-

Volumetric flasks

-

Analytical balance

-

Ultrasonic bath

-

High-speed centrifuge

-

Syringe filters (0.2 μm pore size)

-

Spectrophotometer (e.g., UV-Vis or ICP-MS)

Procedure:

-

Sample Preparation: Add an excess amount of Iridium(III) acetate (~5-10 mg) to a known volume of the solvent (e.g., 1 mL) in a sealed vial.

-

Equilibration: Vigorously stir or sonicate the mixture for a prolonged period (e.g., 24 hours) at a constant, controlled temperature to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the saturated suspension at high speed (e.g., 10,000 rpm) for 30 minutes to pellet the undissolved solid.

-

Sample Extraction: Carefully extract a precise volume of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Pass the extracted supernatant through a 0.2 μm syringe filter to remove any remaining fine particulates.

-

Analysis: Analyze the concentration of iridium in the filtered solution.

-

For UV-Vis: If the complex has a distinct chromophore, create a calibration curve using standards of known concentration to determine the concentration of the saturated solution.

-

For ICP-MS: Dilute the sample in an appropriate matrix and determine the iridium concentration. This method is highly sensitive and accurate for elemental analysis.

-

-

Calculation: Convert the measured concentration to molarity (mol/L) or g/L to express the maximum solubility.

Protocol for Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)

This protocol describes a general method for evaluating the thermal stability and decomposition profile of Iridium(III) acetate.

Objective: To determine the temperature at which Iridium(III) acetate begins to decompose and to characterize its decomposition pattern.

Materials:

-

Iridium(III) acetate

-

Thermogravimetric Analyzer (TGA)

-

TGA sample pans (e.g., platinum or alumina)

-

Inert gas (Nitrogen) and/or reactive gas (Air) supply

Procedure:

-

Instrument Setup: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Place a small, accurately weighed amount of Iridium(III) acetate (typically 5-10 mg) into a TGA sample pan.

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., Nitrogen for inert decomposition, Air for oxidative decomposition) at a constant flow rate (e.g., 50-100 mL/min).

-

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to generate the TGA curve.

-

Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

-

Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

The residual mass at the end of the experiment can help identify the final decomposition product (e.g., IrO₂ or metallic Ir).

-

Applications in Catalysis: Workflows and Pathways

Iridium(III) acetate is rarely the active catalyst itself but serves as a stable and convenient precursor for generating catalytically active species in situ. This is particularly valuable in C-H activation and oxidation reactions.[12][13]

General Workflow for Catalyst Synthesis

The diagram below illustrates the typical workflow where Iridium(III) acetate is used as a precatalyst. The acetate ligands are displaced by more sophisticated, tailored ligands to generate a species active for a specific chemical transformation.

Caption: General workflow for generating an active catalyst from an Iridium(III) acetate precursor.

Conceptual Catalytic Cycle for Water Oxidation

Iridium complexes derived from precursors like Iridium(III) acetate are among the most effective catalysts for the oxygen evolution reaction (OER), a critical step in water splitting.[2] The diagram below shows a simplified, conceptual catalytic cycle.

Caption: Conceptual cycle for Iridium-catalyzed Oxygen Evolution Reaction (OER).

References

- 1. chemscene.com [chemscene.com]

- 2. nbinno.com [nbinno.com]

- 3. Iridium(III) acetate | 52705-52-9 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Iridium(III) acetate | CymitQuimica [cymitquimica.com]

- 6. nano-cats.com [nano-cats.com]

- 7. americanelements.com [americanelements.com]

- 8. Iridium acetate (Ir(CH3COO)n)-Solid - FUNCMATER [funcmater.com]

- 9. Ir 112 iridium acetate solution | Johnson Matthey [matthey.com]

- 10. Iridium(III) acetate - Safety Data Sheet [chemicalbook.com]

- 11. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Iridium(III) Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Iridium(III) acetate (B1210297). Due to the limited availability of direct research on this specific compound, this guide synthesizes known data with theoretical pathways and comparative analyses of similar iridium precursors, such as Iridium(III) acetylacetonate (B107027).

Introduction

Iridium(III) acetate, a moderately water-soluble crystalline iridium source, is a crucial precursor in the synthesis of iridium-based catalysts and nanomaterials.[1] Its thermal decomposition is a key step in processes such as the formation of iridium thin films and nanoparticles. Understanding the mechanism, products, and temperature ranges of this decomposition is vital for controlling the properties of the final materials. A common form of iridium acetate is a complex with the chemical formula [Ir₃(O)(OAc)₆(H₂O)₃]OAc.[2]

Thermal Decomposition Profile

Direct and detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for Iridium(III) acetate are not extensively reported in peer-reviewed literature. However, based on available information and the behavior of similar metal acetates, a general decomposition pathway can be outlined.

Decomposition Products:

The final product of the thermal decomposition of Iridium(III) acetate is highly dependent on the atmosphere.

-

In an oxidizing atmosphere (e.g., air): Iridium(III) acetate decomposes to form iridium oxide (IrO₂).[1]

-

In a reducing atmosphere (e.g., 4% H₂/Ar): The decomposition of iridium acetate films at 400°C yields metallic iridium.[3]

-

In an inert atmosphere (e.g., nitrogen or argon): The decomposition is expected to initially form iridium oxide, which may be reduced to metallic iridium at higher temperatures, depending on the reducing potential of the decomposition byproducts.

Decomposition Temperatures:

-

A patent suggests that the decomposition of Iridium(III) acetate begins at temperatures above 100°C .

-

For the formation of metallic iridium thin films from iridium acetate, a reduction temperature of 400°C is employed.[3]

-

Annealing of iridium acetate films at 450°C is used to form iridium oxide.[3]

Quantitative Data

While specific TGA/DSC data for Iridium(III) acetate is scarce, the following table summarizes the key thermal events based on the available information. For comparison, data for the more extensively studied Iridium(III) acetylacetonate (Ir(acac)₃) is also included.

| Compound | Thermal Event | Temperature (°C) | Atmosphere | Product(s) | Mass Loss (%) | Reference |

| Iridium(III) Acetate | Onset of Decomposition | >100 | Not Specified | - | - | |

| Formation of Metallic Iridium | 400 | 4% H₂/Ar | Metallic Iridium | Not Specified | [3] | |

| Formation of Iridium Oxide | 450 | Air (implied) | Iridium Oxide | Not Specified | [3] | |

| Iridium(III) Acetylacetonate (Ir(acac)₃) | Onset of Decomposition | ~260 | N₂ | Iridium/Iridium Oxide | ~97.24 |

Proposed Decomposition Pathway

The thermal decomposition of Iridium(III) acetate likely proceeds through a multi-step process. The following diagram illustrates a plausible pathway in an inert or oxidizing atmosphere.

Caption: Proposed multi-step thermal decomposition of Iridium(III) acetate.

Experimental Protocols

5.1. Synthesis of Metallic Iridium Thin Films from Iridium Acetate

This protocol is adapted from the methodology used for preparing model catalysts.[3]

-

Precursor Film Preparation: Iridium acetate films are prepared on a titanium substrate via spin coating.

-

Direct Reduction:

-

The films are placed in a custom-made inductive cell.

-

The cell is purged with a reducing atmosphere of 4% H₂ in Argon.

-

The films are heated to 400°C to directly reduce the iridium acetate to metallic iridium.

-

-

Oxide Route:

-

The acetate films are first annealed in air at 450°C for 15 minutes to form iridium oxide.

-

The resulting iridium oxide films are then placed in the inductive cell.

-

The films are reduced in a 4% H₂/Ar atmosphere at a specified temperature to form metallic iridium.

-

5.2. Thermogravimetric Analysis (TGA) of Iridium Precursors

The following is a general procedure for TGA, based on the analysis of similar iridium compounds.

-

Instrument: A thermogravimetric analyzer (e.g., TA Instruments Q500, Netzsch TG 209 F3).

-

Sample Preparation: A small amount of the Iridium(III) acetate sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Analysis Conditions:

-

Atmosphere: High purity nitrogen or air at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10°C/min is commonly used.

-

Temperature Range: From room temperature to 800-1000°C.

-

-

Data Collection: The instrument records the sample mass as a function of temperature.

5.3. Evolved Gas Analysis (EGA) by TGA-MS

To identify the gaseous decomposition products, TGA can be coupled with mass spectrometry (TGA-MS).

-

Instrumentation: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

-

TGA Conditions: As described in section 5.2.

-

MS Conditions:

-

The mass spectrometer is set to scan a mass-to-charge (m/z) range relevant to the expected decomposition products (e.g., m/z 1-200).

-

The ion source is typically operated in electron ionization (EI) mode.

-

-

Data Analysis: The mass spectra of the evolved gases are correlated with the mass loss steps observed in the TGA data to identify the decomposition products at each stage.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the thermal decomposition of Iridium(III) acetate.

Caption: Workflow for characterizing Iridium(III) acetate thermal decomposition.

Conclusion

While a complete, detailed experimental study on the thermal decomposition of Iridium(III) acetate is not widely available, this guide provides a robust framework based on existing data and established chemical principles. The decomposition is sensitive to the surrounding atmosphere, yielding either metallic iridium or iridium oxide. The process is initiated at temperatures above 100°C and is largely complete by 450°C. For precise control over the synthesis of iridium-based materials from an iridium acetate precursor, it is highly recommended that researchers conduct specific thermal analyses (TGA, DSC, and EGA) under their specific experimental conditions. This will enable the optimization of heating profiles and atmospheric conditions to achieve the desired material properties.

References

A Comprehensive Technical Guide to Iridium(3+) Acetate: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium(3+) acetate (B1210297) (CAS No. 52705-52-9) is a coordination compound with significant applications in catalysis, particularly in organic synthesis and as a precursor for other catalysts.[1][2][3] Its utility in research and development necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth overview of the material's properties, hazards, handling protocols, and emergency procedures, compiled from various safety data sheets and chemical suppliers.

Chemical and Physical Properties

Iridium(3+) acetate is a complex organometallic compound. While detailed physical properties are not consistently reported across all sources, the available data is summarized below. It is typically described as a teal or dark-colored solid and is known for its stability under appropriate storage conditions.[1][4]

| Property | Value | Source(s) |

| CAS Number | 52705-52-9 | [1][4][5][6][7][8][9] |

| Molecular Formula | C14H24Ir3O18 | [4][6] |

| Molecular Weight | ~1056.98 g/mol | [4][6] |

| Appearance | Teal or dark-colored solid | [1][4] |

| Solubility | Slight solubility in DMSO and methanol | [4] |

| Storage Conditions | 2-8°C, protect from light, store under nitrogen | [6][8] |

Safety and Hazard Information

Iridium(3+) acetate is classified as a hazardous substance and requires careful handling. The primary hazards are related to eye and skin contact.

GHS Hazard Statements

| Hazard Statement | Description | Source(s) |

| H315 | Causes skin irritation. | [3] |

| H317 | May cause an allergic skin reaction. | [10] |

| H318 | Causes serious eye damage. | [10] |

| H319 | Causes serious eye irritation. | [3] |

Toxicological Information

Detailed toxicological studies on Iridium(3+) acetate are limited. However, it is known to cause serious eye damage and may cause an allergic skin reaction.[10] No classification data on carcinogenic, mutagenic, or reproductive toxicity is currently available from major regulatory bodies.[10]

Handling and Storage

Proper handling and storage procedures are critical to minimize risks associated with Iridium(3+) acetate.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

| PPE Type | Specification | Source(s) |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | [10] |

| Skin Protection | Impervious gloves (e.g., nitrile rubber). | [10] |

| Body Protection | Laboratory coat. | [10] |

| Respiratory Protection | Use a suitable respirator if high concentrations are present. | [10] |

Safe Handling Practices

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]

-

Wash hands thoroughly after handling.

-

Keep the container tightly sealed.[10]

-

Ensure good ventilation in the workplace.[10]

-

Avoid contact with eyes, skin, and clothing.

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed.[10]

-

Store away from oxidizing agents.[10]

-

Recommended storage temperature is between 2-8°C.[6]

-

Store under an inert atmosphere (e.g., nitrogen) and protect from light.[4][8]

Experimental Protocols and Considerations

While specific, detailed experimental protocols for Iridium(3+) acetate are proprietary and depend on the reaction, general guidelines for handling air-sensitive catalysts are applicable.

General Protocol for Handling an Air-Sensitive Catalyst

Many iridium complexes, including Iridium(3+) acetate, are air-sensitive and require handling under an inert atmosphere to prevent degradation and ensure catalytic activity.

-

Glassware Preparation: All glassware should be thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under a stream of dry, inert gas (e.g., nitrogen or argon).[11][12]

-

Inert Atmosphere: Reactions should be carried out in a glove box or using Schlenk line techniques to maintain an inert atmosphere.[13][14]

-

Solvent and Reagent Preparation: Use anhydrous solvents and ensure all other reagents are free from water and oxygen.

-

Catalyst Transfer: Transfer the catalyst from its storage container to the reaction vessel within the inert atmosphere of a glove box or using a syringe through a septum.[11][12]

-

Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).

-

Work-up and Purification: Quench the reaction and perform work-up and purification steps as required by the specific protocol, keeping in mind the potential sensitivity of the products.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical advice. | [10] |

| Skin Contact | Immediately wash with soap and water and rinse thoroughly. Seek immediate medical advice. | [10] |

| Eye Contact | Rinse the opened eye for several minutes under running water. Consult a physician. | [10] |

| Ingestion | Seek medical treatment. | [10] |

Spill Response

A minor spill in a laboratory can be managed by trained personnel with the appropriate spill kit. For large spills, evacuate the area and contact emergency services.

Visualized Workflows and Relationships

To aid in the understanding of handling procedures and logical relationships, the following diagrams are provided.

Conclusion

Iridium(3+) acetate is a valuable catalyst in chemical research and development. Its effective use is predicated on a strong foundation of safety and proper handling. Researchers, scientists, and drug development professionals must adhere to the guidelines outlined in this document and the substance's Safety Data Sheet to mitigate risks and ensure successful experimental outcomes. A thorough understanding of its properties and hazards is paramount for its responsible application in the advancement of science.

References

- 1. CAS 52705-52-9: Iridium(III) acetate | CymitQuimica [cymitquimica.com]

- 2. Iridium(III) acetate | 52705-52-9 [chemicalbook.com]

- 3. nano-cats.com [nano-cats.com]

- 4. nbinno.com [nbinno.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. chembk.com [chembk.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. alfachemic.com [alfachemic.com]

- 10. americanelements.com [americanelements.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. web.mit.edu [web.mit.edu]

- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 14. ossila.com [ossila.com]

From Rainbow's Glow to Targeted Therapies: A Technical History of Iridium and Its Compounds

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and application of iridium compounds, from their historical origins to their modern role in cellular signaling.

Introduction

Iridium, a dense and highly corrosion-resistant transition metal, has journeyed from a curiosity of 19th-century chemists to a critical component in modern catalysis and a promising frontier in medicinal chemistry. Named from the Latin word iris, meaning "rainbow," due to the vibrant and varied colors of its salts, iridium's unique properties have presented both challenges and opportunities to scientists for over two centuries. This technical guide provides a comprehensive overview of the history of iridium compounds, detailing their discovery, early syntheses, and the evolution of their applications, with a focus on the experimental methodologies that have underpinned these advancements. For the contemporary researcher, we also explore the emerging role of iridium complexes in modulating cellular signaling pathways, a testament to the enduring relevance of this remarkable element.

The Discovery of a Rainbow Element

Iridium was discovered in 1803 by the English chemist Smithson Tennant. He found the new element in the black, insoluble residue left after dissolving crude platinum in aqua regia, a mixture of nitric and hydrochloric acids. Concurrently, French chemists Hippolyte-Victor Collet-Descotils, Antoine-François de Fourcroy, and Nicolas-Louis Vauquelin were also investigating this residue and are credited with nearly simultaneous discoveries. However, it was Tennant who successfully isolated and characterized the new element, naming it for the colorful nature of its compounds in solution.

The initial challenge for early chemists was the extreme infusibility and hardness of iridium metal, making it difficult to work with. Early attempts to melt the metal required significant ingenuity. The extreme physical properties that initially hindered its study—high melting point, exceptional hardness, and corrosion resistance—would later become the very reasons for its value in specialized applications.

The Dawn of Iridium Chemistry: Simple Inorganic Compounds

Following the isolation of the element, the next logical step was the synthesis and characterization of its simple compounds. Among the earliest and most fundamental of these were the chlorides and oxides, which served as gateways to more complex iridium chemistry.

Iridium(III) Chloride: A Foundational Reagent

Iridium(III) chloride (IrCl₃) is a cornerstone of iridium chemistry, serving as a primary starting material for the synthesis of a vast array of other iridium compounds.[1] The anhydrous form is a dark green solid, while the hydrated form, IrCl₃·3H₂O, is more commonly used in laboratory settings due to its solubility.[2]

Experimental Protocol: Synthesis of Anhydrous Iridium(III) Chloride

The synthesis of anhydrous iridium(III) chloride involves the direct reaction of iridium metal with chlorine gas at elevated temperatures.

-

Preparation of Iridium Sponge: Iridium is first separated from other platinum group metals by precipitating it as ammonium (B1175870) hexachloroiridate(IV), (NH₄)₂[IrCl₆]. This salt is then reduced to a fine powder or "sponge" of iridium metal by heating it in a stream of hydrogen gas.[1][3]

-

Chlorination: The resulting iridium sponge is placed in a reaction tube and heated to 650 °C. A stream of dry chlorine gas is then passed over the heated metal, resulting in the formation of iridium(III) chloride.[3]

This method, while effective, requires careful handling of chlorine gas and high temperatures.

Ammonium Hexachloroiridate(IV): A Key Intermediate

Ammonium hexachloroiridate(IV), (NH₄)₂[IrCl₆], is a crucial intermediate in the purification of iridium from its ores.[4] This dark red solid is sparingly soluble in water, a property that facilitates its separation from other metal salts.[4]

Experimental Protocol: Synthesis of Ammonium Hexachloroiridate(IV)

This compound is typically prepared by adding ammonium chloride to an aqueous solution of sodium hexachloroiridate(IV).

-

Preparation of Sodium Hexachloroiridate(IV) Solution: A solution of a soluble iridium(IV) salt, such as sodium hexachloroiridate(IV) (Na₂[IrCl₆]), is prepared in water.

-

Precipitation: A saturated solution of ammonium chloride (NH₄Cl) is added to the iridium salt solution. The less soluble ammonium hexachloroiridate(IV) precipitates out of the solution.[4]

-

Purification: The precipitate is collected by filtration, washed with a cold, dilute solution of ammonium chloride to remove impurities, and then dried. For higher purity, the product can be recrystallized.

The following diagram illustrates the logical workflow from the discovery of iridium to the synthesis of its key inorganic compounds.

The Rise of Organometallic Iridium Chemistry: Vaska's Complex

A significant milestone in the history of iridium compounds was the synthesis of Vaska's complex, trans-chlorocarbonylbis(triphenylphosphine)iridium(I) ([IrCl(CO)(PPh₃)₂]), by Lauri Vaska and J.W. DiLuzio in 1961.[2] This bright yellow, crystalline solid was one of the first d⁸ square planar complexes shown to undergo oxidative addition reactions, most notably the reversible binding of molecular oxygen.[2] This discovery opened up new avenues in the study of catalysis and the activation of small molecules.

Experimental Protocol: Synthesis of Vaska's Complex

The synthesis of Vaska's complex typically involves the reaction of an iridium(III) salt with an excess of triphenylphosphine (B44618) in a high-boiling solvent that can also serve as a source of the carbonyl ligand.

-

Reactants: Hydrated iridium(III) chloride (IrCl₃·3H₂O) and an excess of triphenylphosphine (PPh₃) are used as the main reactants.

-

Solvent and CO Source: A high-boiling solvent such as 2-methoxyethanol (B45455) or dimethylformamide (DMF) is used.[2] These solvents can decompose at high temperatures to provide the carbonyl (CO) ligand.

-

Reaction Conditions: The reaction mixture is refluxed for several hours under an inert atmosphere (e.g., nitrogen).[5]

-

Isolation and Purification: Upon cooling, the product crystallizes from the solution. It can be collected by filtration and washed with a solvent in which it is sparingly soluble, such as ethanol, to remove impurities.

The following is a generalized workflow for the synthesis of Vaska's complex.

Quantitative Data of Key Iridium Compounds

The following tables summarize key quantitative data for iridium and some of its historically and chemically significant compounds.

Table 1: Physical Properties of Iridium Metal

| Property | Value |

| Atomic Number | 77 |

| Atomic Weight | 192.22 g/mol |

| Density | 22.56 g/cm³[6] |

| Melting Point | 2466 °C[7] |

| Boiling Point | 4428 °C[7] |

| Crystal Structure | Face-centered cubic |

Table 2: Properties of Key Iridium Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Solubility |

| Iridium(III) Chloride (anhydrous) | IrCl₃ | 298.58 | Dark green solid[1] | 763 (decomposes)[1][2] | Insoluble in water, acids[2] |

| Iridium(III) Chloride (hydrated) | IrCl₃·3H₂O | 352.62 | Dark green, hygroscopic solid[2] | Decomposes at 200°C[2] | Soluble in water[2] |

| Ammonium Hexachloroiridate(IV) | (NH₄)₂[IrCl₆] | 441.01 | Dark red solid[4] | Decomposes on heating | Sparingly soluble in water[4] |

| Vaska's Complex | [IrCl(CO)(PPh₃)₂] | 780.25 | Bright yellow crystalline solid | 215-220 (decomposes) | Soluble in nonpolar solvents |

Modern Frontiers: Iridium Compounds in Cellular Signaling

In recent years, the unique chemical properties of iridium complexes have been harnessed for applications in biology and medicine, particularly in the development of anticancer agents. These compounds can influence cellular processes through various mechanisms, including the modulation of key signaling pathways.

Several studies have demonstrated that certain iridium(III) complexes can induce apoptosis (programmed cell death) and autophagy in cancer cells by inhibiting the AKT/mTOR signaling pathway .[8] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.

Iridium complexes can exert their effects through mechanisms such as:

-

Generation of Reactive Oxygen Species (ROS): Some iridium complexes can increase the intracellular levels of ROS, which can lead to oxidative stress and trigger apoptosis through mitochondria-mediated pathways.[8]

-

Mitochondrial Dysfunction: They can cause a decrease in the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[8]

-

Inhibition of Kinase Activity: Iridium complexes can directly or indirectly inhibit the activity of key proteins in the AKT/mTOR pathway, such as AKT and mTOR itself, thereby disrupting the downstream signaling that promotes cancer cell survival.[8][9]

The following diagram illustrates the inhibitory effect of a representative iridium(III) complex on the AKT/mTOR signaling pathway.

Conclusion

The journey of iridium compounds, from their discovery in the residual black powder of platinum ore to their intricate interactions within cancer cells, showcases a remarkable evolution in chemical science. The foundational work of early chemists in isolating and characterizing simple inorganic iridium compounds laid the groundwork for the development of sophisticated organometallic complexes like Vaska's complex, which in turn revolutionized our understanding of catalysis. Today, the vibrant colors that gave iridium its name are finding new meaning in the fluorescent bio-imaging and targeted anticancer therapies being developed in modern research laboratories. This technical guide has provided a historical and methodological overview, intended to equip researchers with a deeper understanding of the rich chemistry of iridium and to inspire further exploration of its vast potential.

References

- 1. Iridium(III)_chloride [chemeurope.com]

- 2. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]

- 4. Ammonium hexachloroiridate(IV) - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Iridium - Wikipedia [en.wikipedia.org]

- 7. WebElements Periodic Table » Iridium » the essentials [winter.group.shef.ac.uk]

- 8. An iridium (III) complex as potent anticancer agent induces apoptosis and autophagy in B16 cells through inhibition of the AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Anticancer Efficacy Studies of Iridium (III) Polypyridyl Complexes against Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Iridium(III) Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

This technical guide provides an in-depth overview of the spectroscopic analysis of Iridium(III) acetate (B1210297). It is tailored for researchers, scientists, and professionals in drug development who utilize iridium complexes in catalysis and medicinal chemistry. This document consolidates the available spectroscopic data, outlines detailed experimental protocols for characterization, and presents visual workflows to facilitate a comprehensive understanding of the analysis of this compound. Iridium(III) acetate is typically a trinuclear oxo-centered cluster with the chemical formula [Ir₃O(OAc)₆(H₂O)₃]OAc, a structure crucial for interpreting its spectroscopic signature.

Introduction

Iridium(III) acetate, specifically the trinuclear oxo-centered complex [Ir₃O(OAc)₆(H₂O)₃]OAc, also known as Wilkinson's iridium acetate trimer, is a significant compound in the field of inorganic chemistry and catalysis. Its utility as a precursor for various catalysts, including those for water oxidation, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques are paramount in elucidating these characteristics, ensuring purity, and studying the reactivity of the complex. This guide focuses on the principal spectroscopic methods for its analysis: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and X-ray Photoelectron Spectroscopy (XPS).

Molecular Structure

The most common form of Iridium(III) acetate is a trinuclear cluster, [Ir₃O(OAc)₆(H₂O)₃]OAc. This structure consists of a central oxygen atom bonded to three iridium atoms, forming a triangular core. Six acetate groups bridge the iridium centers, and three water molecules coordinate to each iridium atom, completing their octahedral coordination sphere. An acetate anion acts as the counter-ion.

Spectroscopic Data

A comprehensive search of scientific literature reveals a notable scarcity of complete, published spectroscopic datasets specifically for the parent aquo complex [Ir₃O(OAc)₆(H₂O)₃]OAc. Much of the available data pertains to derivatives where the coordinated water molecules are replaced by other ligands, or to analogous complexes of other metals. This section presents the available data and provides expected values based on related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected NMR Chemical Shifts for Iridium(III) Acetate and its Derivatives

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

| ¹H | Acetate (CH₃) | 2.0 - 2.5 | A sharp singlet is expected for the methyl protons of the acetate ligands. The exact shift can be influenced by the solvent and the overall charge of the complex. |

| ¹³C | Acetate (CH₃) | 20 - 30 | The methyl carbon of the acetate ligand. |

| ¹³C | Acetate (C=O) | 170 - 180 | The carbonyl carbon of the acetate ligand. |

Note: These are estimated ranges based on general knowledge of metal acetate complexes and may vary depending on the specific complex and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the coordination mode of the acetate ligands. The separation between the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of the carboxylate group can distinguish between monodentate, bidentate chelating, and bridging coordination modes. For the trinuclear structure of Iridium(III) acetate with bridging acetate ligands, the following vibrational bands are characteristic.

Table 2: Infrared Spectroscopy Data for Trinuclear Metal Acetates

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| ν(O-H) | ~3400 | Stretching vibration of coordinated water molecules. |

| νₐ(COO⁻) | ~1610 | Asymmetric stretching of the bridging acetate groups. |

| νₛ(COO⁻) | ~1425 | Symmetric stretching of the bridging acetate groups. |

| Δν (νₐ - νₛ) | ~185 | The separation value is indicative of a bridging coordination mode. |

| ν(Ir-O) | 500 - 700 | Stretching vibrations of the Ir-O bonds within the core. |

Note: The exact peak positions can vary slightly based on the sample preparation (e.g., KBr pellet, Nujol mull) and the specific counter-ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Iridium(III) acetate in an aqueous solution is characterized by low-intensity d-d transitions in the visible region.

Table 3: UV-Vis Spectroscopy Data for [Ir₃O(OAc)₆(H₂O)₃]OAc in Water

| Wavelength (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Assignment |

| ~590 | ~300-400 | d-d transitions |

Data sourced from a study by McLaughlin et al. on Wilkinson's iridium acetate trimer.[1]

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information on the elemental composition and oxidation states of the elements within the complex. While specific high-resolution XPS data for [Ir₃O(OAc)₆(H₂O)₃]OAc is not available, typical binding energies for Iridium in the +3 oxidation state and for the elements in the acetate ligand are provided below for reference.

Table 4: Expected XPS Binding Energies for Iridium(III) Acetate

| Element | Core Level | Expected Binding Energy (eV) | Notes |

| Ir | 4f₇/₂ | 61.5 - 62.5 | The binding energy for Ir(III) can vary depending on the chemical environment. |

| O | 1s | ~531.5 | Oxygen in acetate and water ligands. |

| C | 1s | ~285.0 (C-C/C-H), ~288.5 (C=O) | Two distinct carbon environments are expected for the acetate ligand. |

Experimental Protocols

Synthesis of [Ir₃O(OAc)₆(H₂O)₃]OAc

A common method for the synthesis of Wilkinson's iridium acetate trimer is as follows[1]:

-

Combine Iridium(III) chloride hydrate (B1144303) and silver acetate in glacial acetic acid.

-

Reflux the mixture for several hours under an inert atmosphere.

-

After cooling, filter the reaction mixture to remove silver chloride.

-

The filtrate is then treated to precipitate the product, which is subsequently washed and dried.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the Iridium(III) acetate complex in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). The choice of solvent is critical as the complex's solubility can be limited.

-

Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended.

-

Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr).

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic vibrational bands and compare them with the expected values for bridging acetate and coordinated water ligands.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the Iridium(III) acetate complex in a suitable solvent (e.g., deionized water, ethanol). The concentration should be chosen to yield an absorbance in the range of 0.1-1.0.

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm), using the pure solvent as a reference.

-

Analysis: Identify the absorption maxima (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

X-ray Photoelectron Spectroscopy (XPS)

-

Sample Preparation: Mount the solid powder sample onto a sample holder using double-sided adhesive tape. Ensure the surface is clean and representative of the bulk material.

-

Instrument: An XPS system with a monochromatic X-ray source (e.g., Al Kα).

-

Acquisition:

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the Ir 4f, O 1s, and C 1s regions.

-

-

Data Analysis:

-

Calibrate the binding energy scale using the C 1s peak for adventitious carbon (284.8 eV).

-

Perform peak fitting on the high-resolution spectra to determine the binding energies and relative atomic concentrations of the different chemical states.

-

Visualizations

Caption: Workflow for the synthesis and spectroscopic analysis of Iridium(III) acetate.

Conclusion

The spectroscopic analysis of Iridium(III) acetate, a trinuclear oxo-centered complex, is essential for its characterization and quality control. This guide has summarized the available and expected spectroscopic data from NMR, IR, UV-Vis, and XPS techniques. While a complete set of experimental data for the parent aquo complex remains to be fully documented in the literature, the provided information, based on its known derivatives and analogous compounds, offers a solid foundation for researchers. The detailed protocols and workflow diagrams are intended to serve as a practical resource for the scientific community engaged in the study and application of this important iridium compound. Further research is encouraged to publish a complete spectroscopic profile of [Ir₃O(OAc)₆(H₂O)₃]OAc to fill the existing gaps in the scientific literature.

References

The Inner World of Iridium: A Technical Guide to the Electronic Properties of its Coordination Compounds

For Researchers, Scientists, and Drug Development Professionals

Iridium, a dense and rare platinum-group metal, has carved a significant niche in the landscape of modern chemistry and materials science. Its coordination compounds, particularly cyclometalated iridium(III) complexes, are at the forefront of cutting-edge research in areas ranging from high-efficiency organic light-emitting diodes (OLEDs) to innovative photodynamic therapy (PDT) agents and advanced bioimaging probes.[1][2][3][4][5] This technical guide delves into the core electronic properties that underpin the remarkable functionalities of these compounds, providing a comprehensive resource for researchers and professionals working in these fields.

The unique photophysical and electrochemical characteristics of iridium complexes stem from a confluence of factors, including the heavy-atom effect of the iridium center, the nature of the coordinating ligands, and the overall geometry of the complex.[1] The strong spin-orbit coupling (SOC) induced by the iridium atom is a key feature, facilitating efficient intersystem crossing from singlet to triplet excited states.[6][7][8] This property is fundamental to their success as phosphorescent emitters, enabling the harvesting of both singlet and triplet excitons and leading to theoretical internal quantum efficiencies of up to 100% in OLEDs.[2][9]

Understanding the Electronic Landscape: Key Concepts

The electronic behavior of iridium coordination compounds is governed by a variety of electronic transitions. These transitions, which occur upon absorption of light, dictate the color, emission properties, and photochemical reactivity of the complexes. The primary types of transitions include:

-

Metal-to-Ligand Charge Transfer (MLCT): This is often the lowest energy transition and is crucial for the photophysical properties of many iridium complexes.[6][10] It involves the promotion of an electron from a metal-centered d-orbital to a ligand-based π* orbital. The energy of this transition, and thus the emission color, can be readily tuned by modifying the electronic properties of the ligands.[11][12]

-

Ligand-to-Ligand Charge Transfer (LLCT): In some complexes, particularly those with both electron-donating and electron-accepting ligands, an electron can be excited from an orbital primarily located on one ligand to an orbital on another.[13][14]

-

Ligand-Centered (LC) π-π Transitions:* These transitions are localized on the aromatic systems of the ligands and typically occur at higher energies (in the UV region).[10][13]

The interplay of these transitions, along with the significant spin-orbit coupling, results in a complex manifold of excited states. The emissive state is typically a triplet state (T1) with significant ³MLCT character, leading to long-lived phosphorescence.[10][15]

Quantitative Electronic Properties of Selected Iridium(III) Complexes

The electronic properties of iridium complexes can be precisely tuned by strategic ligand design. The following tables summarize key quantitative data for a selection of cyclometalated iridium(III) complexes, illustrating the impact of ligand modification on their photophysical and electrochemical characteristics.

| Complex | Ancillary Ligand | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | E_ox (V vs. Fc/Fc⁺) | E_red (V vs. Fc/Fc⁺) | Reference |

| fac-[Ir(ppy)₂(bpy)]⁺ | 2,2'-bipyridine | ~375, 450 | 513 | 0.11 | 0.2 | +0.77 | -2.51 | N/A |

| fac-[Ir(ppy)₂(phen)]⁺ | 1,10-phenanthroline | ~375, 460 | 510 | 0.09 | 0.2 | +0.78 | -2.45 | N/A |

| [Ir(ppy)₂(acac)] | acetylacetonate | ~370, 465 | 516 | 0.97 | 1.9 | +0.33 | -2.57 | N/A |

| [Ir(dfppy)₂(pic)] | picolinate | ~360, 450 | 470 | 0.77 | 1.1 | +0.81 | -2.31 | N/A |

Note: Data is compiled from various sources and experimental conditions may vary. This table serves as a comparative illustration.

Experimental Protocols for Characterization

The elucidation of the electronic properties of iridium coordination compounds relies on a suite of spectroscopic and electrochemical techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption and Photoluminescence Spectroscopy

This technique is fundamental for determining the electronic transitions and emission properties of the complexes.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the iridium complex (typically 10⁻⁵ to 10⁻⁶ M) in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile (B52724), or toluene). The solvent should be transparent in the wavelength range of interest. For emission studies, solutions are often degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench the triplet excited state.[10]

-

Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 250-800 nm). The resulting spectrum will show absorption bands corresponding to LC, MLCT, and other electronic transitions.[16]

-

-

Emission Measurement:

-

Use a spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector (e.g., a photomultiplier tube).

-

Excite the sample at a wavelength corresponding to an absorption maximum (typically an MLCT band).

-

Scan the emission monochromator to record the phosphorescence spectrum. The spectrum will reveal the emission maximum (λ_em) and the vibronic structure of the emission band.[13]

-

-

Quantum Yield Determination:

-

The photoluminescence quantum yield (Φ) is determined relative to a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or [Ru(bpy)₃]²⁺ in water).

-

Measure the integrated emission intensity and the absorbance at the excitation wavelength for both the sample and the standard under identical experimental conditions.

-

The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

-

Excited-State Lifetime Measurement:

-

Use time-resolved photoluminescence spectroscopy (e.g., time-correlated single-photon counting or transient absorption spectroscopy).

-

Excite the sample with a pulsed light source (e.g., a laser or a flash lamp).

-

Record the decay of the emission intensity over time. The decay curve is typically fitted to an exponential function to determine the excited-state lifetime (τ).[13]

-

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of the iridium complexes, providing information about the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[11][17]

Methodology:

-

Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a dry, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Sample Preparation: Dissolve the iridium complex in the electrolyte solution to a final concentration of approximately 1 mM.

-

Electrochemical Cell Setup:

-

Use a three-electrode cell configuration consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).[17][18]

-

-

Data Acquisition:

-

Deoxygenate the sample solution by bubbling with an inert gas for at least 15 minutes.

-

Scan the potential of the working electrode linearly with time. The scan is reversed after reaching a set potential.

-

Record the resulting current as a function of the applied potential. The resulting plot is a cyclic voltammogram.[17]

-

-

Data Analysis:

-

The voltammogram will show peaks corresponding to the oxidation and reduction of the iridium complex.[19]

-

The half-wave potential (E₁/₂) for a reversible process is taken as the average of the anodic and cathodic peak potentials. This value is often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard.

-

The HOMO and LUMO energy levels can be estimated from the oxidation and reduction potentials, respectively, using empirical relationships.[11]

-

Visualizing Key Processes

The application of iridium complexes in areas like photodynamic therapy and bioimaging involves intricate signaling pathways and experimental workflows. Graphviz diagrams are provided below to illustrate these processes.

Photodynamic Therapy (PDT) Mechanism

Iridium complexes can act as photosensitizers in PDT. Upon light activation, they can generate reactive oxygen species (ROS) that induce cancer cell death.[3][20][21] The process involves two main pathways: Type I and Type II.

Caption: The photodynamic therapy mechanism of an iridium photosensitizer.

Bioimaging Workflow using Click Chemistry

Luminescent iridium complexes can be used as probes for bioimaging.[4][22] A common strategy involves metabolic labeling with a bioorthogonal chemical reporter, followed by "click" chemistry to attach the iridium probe.

Caption: A typical workflow for bioimaging using an iridium complex and click chemistry.

Conclusion

The electronic properties of iridium coordination compounds are rich and tunable, making them exceptionally versatile materials for a wide range of applications. A deep understanding of their synthesis, photophysical and electrochemical behavior, and the experimental and theoretical tools used for their characterization is essential for the rational design of new and improved iridium complexes. This guide provides a foundational overview of these core aspects, intended to empower researchers and professionals in their pursuit of innovative solutions in fields such as drug development, materials science, and diagnostics. The continued exploration of the electronic landscape of iridium complexes promises to unlock even more exciting possibilities in the years to come.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Theoretical study on electronic and optoelectronic properties of some C^N^N- and C^C^C-chelated iridium(III) complexes for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iridium(iii) complexes as therapeutic and bioimaging reagents for cellular applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Spin-orbit coupling in phosphorescent iridium(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. OLED - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization, and photoelectric properties of iridium( iii ) complexes containing an N hetero-dibenzofuran C^N ligand - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10584H [pubs.rsc.org]

- 10. Luminescent chemosensors by using cyclometalated iridium( iii ) complexes and their applications - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04175B [pubs.rsc.org]

- 11. Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Tuning Excited State Character in Iridium(III) Photosensitizers and Its Influence on TTA-UC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]